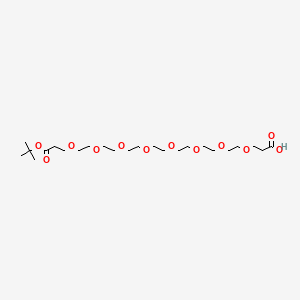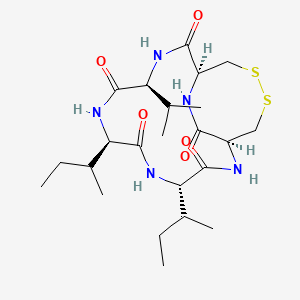
cis-2-Difluoromethyl-6-methoxychromane-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-Difluoromethyl-6-methoxychromane-4-OL: is a chemical compound with the molecular formula C11H12F2O3 It is a derivative of chromane, a bicyclic organic compound, and features a difluoromethyl group and a methoxy group attached to the chromane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Difluoromethyl-6-methoxychromane-4-OL typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the difluoromethyl and methoxy groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-2-Difluoromethyl-6-methoxychromane-4-OL can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents that facilitate the replacement of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: cis-2-Difluoromethyl-6-methoxychromane-4-OL is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl group can serve as a bioisostere for hydrogen, providing insights into enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique chemical properties may contribute to the design of molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of cis-2-Difluoromethyl-6-methoxychromane-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
2-Difluoromethylchromane-4-OL: Lacks the methoxy group, which may affect its chemical properties and reactivity.
6-Methoxychromane-4-OL: Lacks the difluoromethyl group, which may influence its biological activity and stability.
2-Methyl-6-methoxychromane-4-OL: Contains a methyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
Uniqueness: cis-2-Difluoromethyl-6-methoxychromane-4-OL is unique due to the presence of both the difluoromethyl and methoxy groups
Propiedades
Fórmula molecular |
C11H12F2O3 |
|---|---|
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
(2R,4R)-2-(difluoromethyl)-6-methoxy-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C11H12F2O3/c1-15-6-2-3-9-7(4-6)8(14)5-10(16-9)11(12)13/h2-4,8,10-11,14H,5H2,1H3/t8-,10-/m1/s1 |
Clave InChI |
ARCRCIFIKXIOMZ-PSASIEDQSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)O[C@H](C[C@H]2O)C(F)F |
SMILES canónico |
COC1=CC2=C(C=C1)OC(CC2O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)
![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)

![3-(Boc-amino)-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13714539.png)


